N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the furylcarbonyl group, and the final acylation step. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furylcarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents. Examples include:
- N-(2-chlorophenyl)-2-(1-{2-[4-(2-thienylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
- N-(2-chlorophenyl)-2-(1-{2-[4-(2-pyridylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
Uniqueness
The uniqueness of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26ClN5O5 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C23H26ClN5O5/c24-16-4-1-2-5-17(16)26-20(30)14-18-22(32)25-7-8-29(18)21(31)15-27-9-11-28(12-10-27)23(33)19-6-3-13-34-19/h1-6,13,18H,7-12,14-15H2,(H,25,32)(H,26,30) |
InChI Key |
HRPXDJKAUHADRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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